(3-Fluorothiophen-2-yl)(2-methoxyphenyl)methanol
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Overview
Description
(3-Fluorothiophen-2-yl)(2-methoxyphenyl)methanol is an organic compound characterized by the presence of a fluorine atom on the thiophene ring and a methoxy group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluorothiophen-2-yl)(2-methoxyphenyl)methanol typically involves the reaction of 3-fluorothiophene with 2-methoxybenzaldehyde under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the product is isolated through standard purification techniques like column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: (3-Fluorothiophen-2-yl)(2-methoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of (3-Fluorothiophen-2-yl)(2-methoxyphenyl)ketone.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Fluorothiophen-2-yl)(2-methoxyphenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of (3-Fluorothiophen-2-yl)(2-methoxyphenyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- (3-Fluoro-2-furyl)(2-methoxyphenyl)methanol
- (3-Fluoro-2-methoxyphenyl)(thiophen-2-yl)methanol
Comparison: Compared to similar compounds, (3-Fluorothiophen-2-yl)(2-methoxyphenyl)methanol is unique due to the presence of both a fluorine atom and a methoxy group, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C12H11FO2S |
---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
(3-fluorothiophen-2-yl)-(2-methoxyphenyl)methanol |
InChI |
InChI=1S/C12H11FO2S/c1-15-10-5-3-2-4-8(10)11(14)12-9(13)6-7-16-12/h2-7,11,14H,1H3 |
InChI Key |
FBOCNUGMGQKJHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(C2=C(C=CS2)F)O |
Origin of Product |
United States |
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